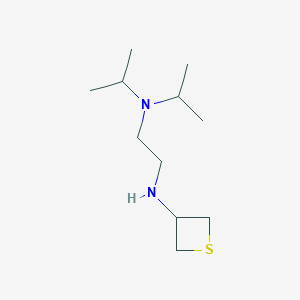
N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H24N2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and two isopropyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of thietane derivatives with diisopropylamine. One common method includes the following steps:
Formation of Thietane Intermediate: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Amine Substitution: The thietane intermediate is then reacted with diisopropylamine in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thietane ring or the amine groups.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thietane rings or amine groups.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Wissenschaftliche Forschungsanwendungen
N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The thietane ring and amine groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N2-Dimesitylethane-1,2-diamine: Another diamine with different substituents on the nitrogen atoms.
N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine: Contains a silyl group instead of the thietane ring.
N1,N1’- (butane-1,4-diyl)bis (ethane-1,2-diamine): A diamine with a butane linker instead of the thietane ring.
Uniqueness
N1,N1-Diisopropyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H24N2S |
|---|---|
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
N',N'-di(propan-2-yl)-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H24N2S/c1-9(2)13(10(3)4)6-5-12-11-7-14-8-11/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
FCVJJSXQHKURGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCNC1CSC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


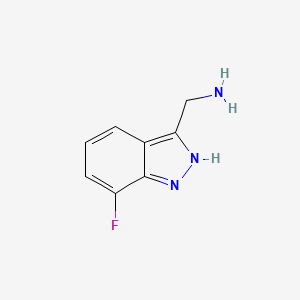
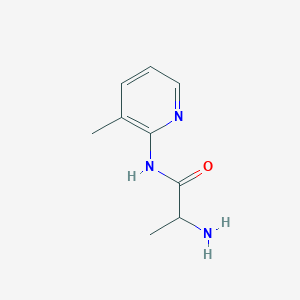

![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
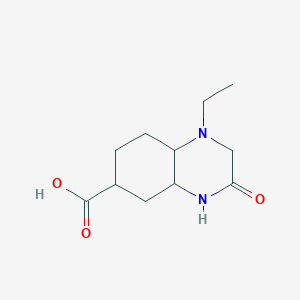
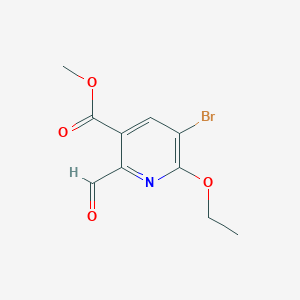

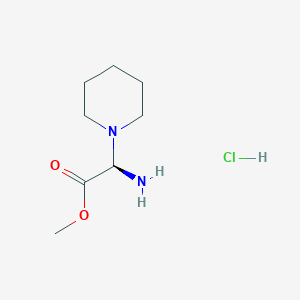
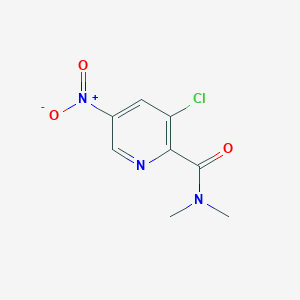
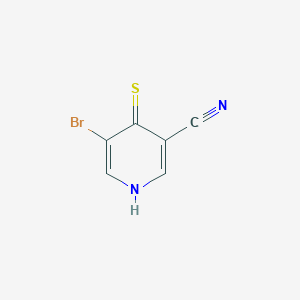
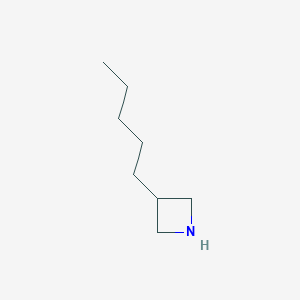
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)


